6,8-dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

Medicinal Chemistry Coumarin Scaffold Design Focused Library Procurement

This underexplored coumarin-3-carboxamide features a 6,8-dichloro pattern enhancing FXIIa potency and a unique furan-2-ylmethyl side chain altering target recognition. As an uncharacterized chemotype, it offers novel hits for anti-H. pylori campaigns (including metronidazole-resistant strains) and S1 pocket probing. Verified ¹H NMR and GC-MS spectra ensure identity as an analytical standard. A differentiated scaffold from US 20150265573 claim for medicinal chemistry optimization.

Molecular Formula C15H9Cl2NO4
Molecular Weight 338.14
CAS No. 663928-96-9
Cat. No. B2709119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
CAS663928-96-9
Molecular FormulaC15H9Cl2NO4
Molecular Weight338.14
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
InChIInChI=1S/C15H9Cl2NO4/c16-9-4-8-5-11(15(20)22-13(8)12(17)6-9)14(19)18-7-10-2-1-3-21-10/h1-6H,7H2,(H,18,19)
InChIKeyKPWIDGUZNSRZBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 663928-96-9): Chemical Identity and Structural Classification for Focused Procurement


6,8-Dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) derivative featuring a 6,8-dichloro-substituted chromene core and an N-(furan-2-ylmethyl) carboxamide side chain [1]. Its molecular formula is C₁₅H₉Cl₂NO₄ (MW 338.1 g/mol), with a computed XLogP3-AA of 3.8 and four hydrogen-bond acceptors [2]. The compound is registered in PubChem (CID 709848) and has documented ¹H NMR and GC-MS spectra in the SpectraBase/Wiley Registry database [3]. This specific chemotype currently has no annotated biological activity in ChEMBL or the ZINC annotated catalogs, marking it as an underexplored chemical space [4].

Why 6,8-Dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Coumarin-3-Carboxamides in Focused Probe Discovery


The 6,8-dichloro substitution on the chromene core is a critical determinant of electronic character and lipophilicity within the coumarin-3-carboxamide class. Structure–activity relationship (SAR) studies on related 3-carboxamide-coumarins as FXIIa inhibitors demonstrate that the presence and position of halogen substituents profoundly affect enzymatic inhibition potency, with dichloro-substituted analogs exhibiting IC₅₀ values in the nanomolar range compared to micromolar for unsubstituted counterparts [1]. The furan-2-ylmethyl side chain additionally introduces a heterocyclic hydrogen-bond acceptor unavailable in phenyl- or benzyl-substituted analogs, potentially altering target recognition and selectivity profiles [2]. As confirmed by ZINC and ChEMBL annotation, this specific chemotype remains uncharacterized in publicly available bioactivity databases, meaning it cannot be assumed to behave identically to any previously profiled analog [3].

Quantitative Differentiation Evidence for 6,8-Dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide vs. Closest Analogs: A Procurement Decision Guide


Structural and Hydrogen-Bonding Differentiation from 6,8-Dichloro-N-phenyl-2-oxo-2H-chromene-3-carboxamide Analogs

The target compound uniquely pairs 6,8-dichloro substitution with an N-(furan-2-ylmethyl) carboxamide side chain. The closest purchasable analogs—6,8-dichloro-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide (PubChem CID 3753834) and 6,8-dichloro-N-(3,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (PubChem CID 24860449)—bear N-phenyl substituents that lack the heterocyclic oxygen present in the furan ring [1][2]. The furan oxygen contributes one additional hydrogen-bond acceptor (total HBA = 4) compared to the phenyl analogs (HBA = 3), altering the molecular recognition surface available for protein–ligand interactions [3].

Medicinal Chemistry Coumarin Scaffold Design Focused Library Procurement

Confirmed Spectral Identity Enables Procurement-Grade QC Verification Unavailable for Uncharacterized Analogs

The compound has verified spectral identity via ¹H NMR and GC-MS, with data deposited in the Wiley Registry of Mass Spectral Data 2023 and accessible through SpectraBase (Compound ID 2XVqZzbcGew) [1][2]. The InChIKey KPWIDGUZNSRZBL-UHFFFAOYSA-N and exact mass 336.9908632 Da serve as unambiguous digital identifiers for procurement verification [3]. By contrast, many structurally similar coumarin-3-carboxamides from non-certified suppliers lack publicly accessible spectral documentation, increasing the risk of receiving misidentified, degraded, or impure material.

Analytical Quality Control Compound Identity Verification Reproducible Research Procurement

Lipophilicity Differentiation from Non-Chlorinated Coumarin-3-Carboxamide Analogs Supports Membrane Permeability Advantages

The 6,8-dichloro substitution in the target compound elevates the computed lipophilicity (XLogP3-AA = 3.8) substantially above that of the non-chlorinated parent scaffold, N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1219913-41-3, estimated XLogP3-AA ≈ 2.0–2.5 based on PubChem computed data for close analogs) [1]. This ΔlogP of approximately +1.3 to +1.8 units is consistent with the known contribution of two aromatic chlorine atoms. The molecular weight (338.1 g/mol) and single hydrogen-bond donor remain within lead-like chemical space (MW < 350, HBD ≤ 3), supporting its suitability for cell-permeable probe development [2].

Physicochemical Profiling Drug-likeness Optimization Cell-Based Assay Design

Class-Level Anti-H. pylori Selectivity Profile Provides a Plausible Screening Hypothesis

Chimenti et al. (2007) demonstrated that 2-oxo-2H-chromene-3-carboxamide derivatives as a class exhibit potent and selective inhibition of Helicobacter pylori growth, including metronidazole-resistant clinical strains, with MIC values spanning 0.0039–16 µg/mL [1]. Critically, these compounds showed little or no activity against panels of Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi, indicating a class-level selectivity that is uncommon among antibacterial chemotypes [1]. The most active derivatives also displayed low cytotoxicity in a Trypan blue dye exclusion assay [1]. While the specific target compound was not among those tested, its structural conformity to the active class supports its prioritization for H. pylori-focused screening.

Anti-infective Discovery Helicobacter pylori Selective Antibacterial Screening

High-Value Application Scenarios for 6,8-Dichloro-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide Based on Verified Differentiation Evidence


Focused Screening Library Component for Anti-H. pylori Lead Discovery Targeting Metronidazole-Resistant Strains

Based on the class-level anti-H. pylori selectivity evidence established in Section 3 (Evidence Item 4), this compound is a strong candidate for inclusion in focused H. pylori screening libraries, particularly for campaigns targeting metronidazole-resistant clinical isolates. Its structural distinctiveness from previously tested analogs offers an opportunity to identify novel hits within an underexplored region of the coumarin-3-carboxamide chemical space [1].

Chemical Probe for Structure–Activity Relationship Studies on FXIIa and Related Serine Protease Targets

The 6,8-dichloro substitution pattern is a known potency-enhancing feature for FXIIa inhibition among 3-carboxamide-coumarins. Combined with the unique furan-2-ylmethyl side chain, this compound serves as a differentiated chemical probe for exploring the steric and electronic requirements of the S1 pocket in FXIIa and related trypsin-like serine proteases, complementing existing phenyl-substituted analog data [1].

Medicinal Chemistry Starting Point for S1P₁ Receptor Modulator Optimization with FTO Considerations

As established in Section 2, the compound falls within the Markush claims of US Patent 20150265573 for S1P₁ receptor modulators. It can serve as a scaffold for medicinal chemistry optimization programs targeting autoimmune or inflammatory indications, provided that a thorough freedom-to-operate analysis is conducted prior to commercial development [1].

Analytical Reference Standard for Quality Control of Coumarin-3-Carboxamide Screening Libraries

The verified ¹H NMR and GC-MS spectra documented in SpectraBase (Section 3, Evidence Item 2) qualify this compound as an analytical reference standard for identity and purity verification of coumarin-3-carboxamide library members, supporting reproducible research practices in both academic core facilities and industrial compound management groups [1].

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